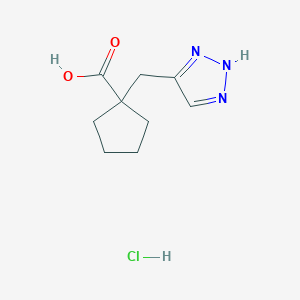![molecular formula C10H12BrClN2O3S2 B2909336 {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol CAS No. 1797246-23-1](/img/structure/B2909336.png)
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol, also known as BCTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCTM is synthesized through a multi-step process, and its unique chemical structure allows it to interact with biological systems in a specific manner. In
作用机制
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol exerts its effects by interacting with specific molecular targets in biological systems. Studies have shown that {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol can inhibit the activity of certain enzymes and signaling pathways, leading to a variety of downstream effects. For example, {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to play a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has a variety of biochemical and physiological effects depending on the specific system being studied. In cancer cells, {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has been shown to inhibit cell proliferation and induce apoptosis. In Alzheimer's disease models, {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has been shown to inhibit the aggregation of amyloid-beta peptides. {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol also has a specific mechanism of action, which allows for targeted effects on specific molecular targets. However, {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol also has some limitations. It has low solubility in water, which can make it difficult to work with in some experimental settings. {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol also has potential off-target effects, which can complicate interpretation of experimental results.
未来方向
There are several future directions for research on {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol. One area of interest is the development of more potent and specific analogs of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol for use in cancer and Alzheimer's disease research. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol in vivo, which can help to better understand its potential therapeutic applications. Finally, the use of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
合成方法
The synthesis of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol involves a multi-step process that starts with the reaction of 2-chloro-5-bromopyridine with sodium hydride to form 5-bromo-2-chloropyridine. This is followed by the reaction of 5-bromo-2-chloropyridine with thiomorpholine to form {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholine}. Finally, the addition of methanol to {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholine} results in the formation of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol.
科学研究应用
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has been extensively studied in scientific research for its potential applications in various fields. One of the most promising applications of {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol is in the field of cancer research. Studies have shown that {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol can inhibit the growth of cancer cells by targeting specific signaling pathways. {4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the pathogenesis of the disease.
属性
IUPAC Name |
[4-(5-bromo-2-chloropyridin-3-yl)sulfonylthiomorpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClN2O3S2/c11-7-3-9(10(12)13-4-7)19(16,17)14-1-2-18-6-8(14)5-15/h3-4,8,15H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSSPXDABWWLST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1S(=O)(=O)C2=C(N=CC(=C2)Br)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine HCl](/img/structure/B2909253.png)
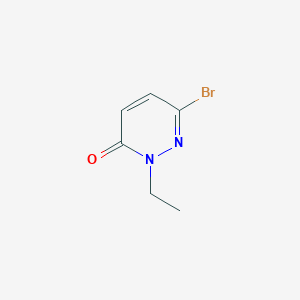
![N-(3,4-dichlorophenyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2909256.png)

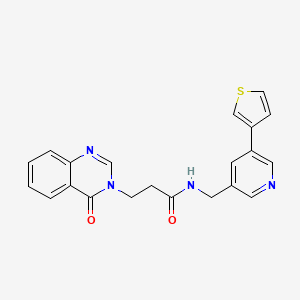
![N-(3-acetamidophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909261.png)
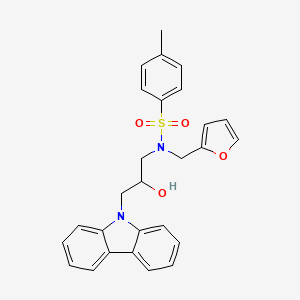
![N-(4-acetamidophenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909263.png)
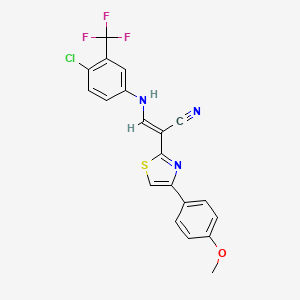
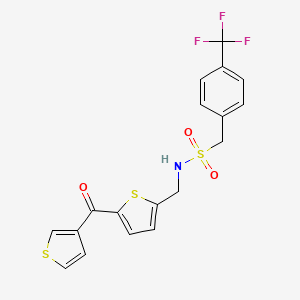
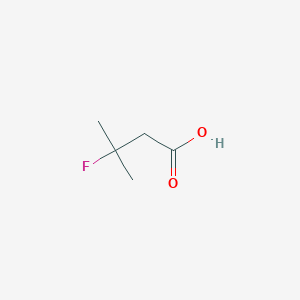
![3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride](/img/structure/B2909273.png)

